Product packaging for Bis(3,5-diiodosalicylato)copper(Cat. No.:)

Bis(3,5-diiodosalicylato)copper

Cat. No.: B12878435
M. Wt: 841.36 g/mol
InChI Key: BLKCFMYRTNYHCC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3,5-diiodosalicylato)copper is a high-purity coordination complex supplied for specialized research applications. This compound is characterized by its molecular formula, C14H6CuI4O6, and a molecular weight of 839.34 g/mol . It is offered with a guaranteed purity of 98% and requires cold-chain transportation to ensure stability . Researchers can utilize this CAS 14040-04-1 compound for various in-vitro investigations. While specific biological studies on this diiodo analogue are limited in public literature, structurally related copper salicylate complexes are recognized for their significant research value. For instance, the similar complex bis(3,5-diisopropylsalicylato)copper(II) has been identified as a potent radioprotectant with superoxide dismutase (SOD) mimetic activity, protecting against lethal gamma radiation in animal studies . Other related copper complexes have also demonstrated strong antioxidant activity in research models . This suggests potential research pathways for this compound in areas such as redox biology and metalloenzyme mimicry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6CuI4O6 B12878435 Bis(3,5-diiodosalicylato)copper

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H6CuI4O6

Molecular Weight

841.36 g/mol

IUPAC Name

copper;2-hydroxy-3,5-diiodobenzoate

InChI

InChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2

InChI Key

BLKCFMYRTNYHCC-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Ligand Architectural Design for Bis 3,5 Diiodosalicylato Copper

Synthesis and Functionalization of 3,5-Diiodosalicylic Acid Ligands

The foundation of the bis(3,5-diiodosalicylato)copper complex lies in its organic ligand, 3,5-diiodosalicylic acid. The synthesis of this key precursor involves the direct halogenation of salicylic (B10762653) acid, a process for which several effective methods have been developed.

Pathways for Halogenated Salicylic Acid Precursor Preparation

The preparation of 3,5-diiodosalicylic acid is primarily achieved through the electrophilic iodination of salicylic acid. Various synthetic routes have been reported, each with its own set of reagents and reaction conditions.

One common method involves the reaction of salicylic acid with an iodinating agent in a suitable solvent. For instance, a method has been disclosed that uses an ethanol (B145695) solution as the solvent and elemental iodine as the iodinating agent to produce a crude 3,5-diiodosalicylic acid product. patsnap.comwipo.int This crude product is then purified by an alkalized acid precipitation method, followed by crystallization, centrifugation, and baking to yield the final product with a purity of over 99.5% and a conversion rate of up to 98.5%. wipo.int

Another approach utilizes iodine monochloride in glacial acetic acid. orgsyn.org In a typical procedure, salicylic acid is dissolved in glacial acetic acid, and a solution of iodine monochloride in the same solvent is added. The reaction mixture is then heated, resulting in the precipitation of diiodosalicylic acid. orgsyn.org This method has been shown to produce a high yield of the desired product. orgsyn.org

A more recent patent describes a method where salicylic acid is dissolved in a polar solvent along with an iodide agent and a ferrate, followed by the addition of a protonic acid and heating. google.com This process is reported to have high conversion rates and product purity. google.com The reaction temperature can range from 20-150°C, and the reaction time can be between 1 and 20 hours. google.com

The choice of iodinating agent and reaction conditions can be summarized in the following table:

Iodinating AgentSolventAdditional ReagentsKey ConditionsReference
Elemental IodineEthanolHydrochloric acid, Hydrogen peroxideReflux patsnap.comwipo.int
Iodine MonochlorideGlacial Acetic AcidNoneHeating to 80°C orgsyn.org
Iodide and FerratePolar Solvent (e.g., water, alcohols, amides)Protonic Acid20-150°C google.com

Strategic Modifications of the Salicylate (B1505791) Moiety

While the primary focus is on 3,5-diiodosalicylic acid, it is important to note that the salicylate moiety can be strategically modified to influence the properties of the resulting metal complexes. These modifications can involve the introduction of different substituents onto the aromatic ring or alterations to the carboxylic acid and hydroxyl groups.

For example, research has been conducted on the synthesis of various substituted salicylic acid derivatives. This includes the preparation of 5-chlorosalicylic acid through direct chlorination of salicylic acid. wikipedia.org The synthesis of 3,5-diiodosalicyloyl chloride has also been reported, which involves reacting 3,5-diiodosalicylic acid with thionyl chloride. chemicalbook.com This acyl chloride can then be used to create a variety of ester and amide derivatives.

Furthermore, the synthesis of S, N, and Se-modified methyl salicylate derivatives has been explored to study their photophysical properties. researchgate.net These modifications demonstrate the versatility of the salicylate scaffold for creating a diverse range of ligands with tailored electronic and steric properties, which can in turn affect the coordination chemistry and potential applications of their metal complexes.

Complex Formation Strategies for Copper(II) Bis(salicylato) Complexes

The formation of this compound involves the coordination of two 3,5-diiodosalicylate ligands to a central copper(II) ion. The strategies employed for this complexation can significantly impact the final structure, including its nuclearity (the number of metal centers) and topology (the arrangement of atoms and bonds).

Direct Coordination Synthesis Approaches

The most straightforward method for synthesizing copper(II) bis(salicylato) complexes is through direct coordination synthesis. This typically involves reacting a copper(II) salt with the salicylate ligand in a suitable solvent.

A "green" synthesis method has been reported for copper(II) salicylate complexes, where copper carbonate is mixed with salicylic acid or acetylsalicylic acid in water with moderate heating, resulting in excellent yields. bioline.org.brbioline.org.brresearchgate.net This approach offers an environmentally friendly alternative to traditional methods that may use organic solvents. The general formula for these complexes is Cu(II)-L₂, where L represents the salicylate ligand. bioline.org.brbioline.org.br

Another common direct synthesis involves dissolving a copper(II) salt, such as copper(II) sulfate, in water, followed by the addition of the ligand. researchgate.net The resulting complex can then be isolated by filtration. researchgate.net The reaction of binuclear copper(II) aspirinate with imidazole (B134444) derivatives has also been shown to produce mononuclear copper(II) salicylate complexes. birzeit.eduresearchgate.net

Precursor-Dependent Control over Nuclearity and Topology

The choice of starting materials, or precursors, can exert significant control over the nuclearity and topology of the resulting copper(II) salicylate complexes. Carboxylate-containing ligands, like salicylates, are known for their flexible coordination modes, which can lead to the formation of mono-, di-, or multinuclear complexes. nih.gov

The structure of copper(II) complexes can be less predictable than other 3d transition metals due to their lability and preference for distorted coordination geometries. nih.gov Research has shown that the self-assembly of a carboxylate-based dinucleating ligand with copper(II) ions can lead to di-, tri-, and tetranuclear complexes by carefully selecting ancillary ligands and controlling the pH. nih.gov

For instance, the reaction of a dinucleating ligand with CuCl₂·2H₂O can produce a trinuclear complex. nih.gov The resulting structures can exhibit a variety of coordination geometries around the copper(II) centers, including distorted square-pyramidal, square-planar, and octahedral. nih.gov

Influence of Auxiliary Ligands on Complex Assembly

The introduction of auxiliary ligands, which are additional ligands in the coordination sphere of the metal ion, can profoundly influence the assembly and final structure of the copper(II) salicylate complex. These auxiliary ligands can be simple anions like chloride or acetate (B1210297), or more complex organic molecules. rsc.org

Studies have shown that mixed-ligand copper(II) complexes containing salicylate derivatives and heterocyclic ligands with nitrogen donor atoms, such as 1,10-phenanthroline (B135089) (phen) or neocuproine (B1678164) (Neo), can form monomeric, dimeric, or dinuclear structures. mdpi.com For example, the reaction of copper(II) with 5-chlorosalicylic acid and neocuproine can yield a monomeric complex, [Cu(H₂O)(5-Cl-Sal)(Neo)], a dimeric complex, [Cu(μ-Sal)(Neo)]₂, or a dinuclear complex, [Cu₂(μ-5-Cl-Sal)(5-Cl-HSal)₂(Neo)₂]·EtOH, depending on the reaction conditions. mdpi.com

The presence of these auxiliary ligands can stabilize different coordination geometries and bridge multiple metal centers, leading to a rich variety of structural motifs. nih.govmdpi.com The choice of the auxiliary ligand can also impact the electronic and steric environment around the copper center, which can in turn influence the reactivity and potential applications of the complex. rsc.org

Solvent System Effects on Complex Formation and Isolation

The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound, profoundly influencing the reaction equilibrium, kinetics, and the ultimate structure and purity of the isolated product. The solvent's role extends beyond merely dissolving the reactants; it can actively participate in the coordination sphere of the copper(II) ion, mediate supramolecular assembly, and determine the crystalline form of the final complex.

The formation of this compound involves the reaction of a copper(II) salt (e.g., copper(II) acetate or copper(II) chloride) with 3,5-diiodosalicylic acid. The choice of solvent for this reaction impacts several key aspects of the synthesis.

Solvent Polarity and Reactant Solubility: The initial step requires the dissolution of both the copper(II) salt and the 3,5-diiodosalicylic acid ligand. A solvent system must be chosen that provides adequate solubility for both precursors. Polar solvents, such as ethanol, methanol (B129727), and dimethylformamide (DMF), are often employed. For instance, studies on related copper(II) salicylate complexes have utilized ethanol as a reaction medium, which facilitates the dissolution of both the ligand and the metal salt. iosrjournals.org The solubility of the resulting complex, this compound, in the reaction solvent is also a crucial factor. Ideally, the complex should have lower solubility in the chosen solvent at a specific temperature than the reactants, which allows for its precipitation and isolation from the reaction mixture. In some cases, a mixed solvent system may be employed to fine-tune the solubility profile of the reactants and the product.

Coordinating vs. Non-coordinating Solvents: Solvents can be broadly classified as coordinating or non-coordinating, and this property significantly affects the structure of the resulting copper complex.

Coordinating Solvents: Solvents like water, dimethyl sulfoxide (B87167) (DMSO), DMF, and methanol are Lewis bases and can coordinate to the copper(II) center. This coordination can influence the geometry of the complex. For example, in the synthesis of a salicylato-neocuproine copper(II) complex, DMSO was found to have a moderate influence on the coordination geometry around the copper center. mdpi.com Similarly, water molecules frequently act as ligands, occupying axial positions in the coordination sphere of copper(II) complexes, leading to square pyramidal or octahedral geometries. mdpi.com The use of such coordinating solvents in the synthesis of this compound could potentially lead to the formation of solvated adducts, such as aqua- or DMF-coordinated species. The stability of these solvated complexes depends on the strength of the solvent-copper bond relative to other potential bridging interactions.

Non-coordinating Solvents: The use of less coordinating or non-coordinating solvents, such as dichloromethane, chloroform, or toluene, is less likely to result in solvent molecules being incorporated into the final structure. bohrium.com These solvents are often used for recrystallization to obtain a pure, solvent-free product. However, the poor solubility of the ionic copper salts in these solvents might necessitate the use of a phase-transfer catalyst or a different synthetic approach.

Influence on Crystal Structure and Polymorphism: The solvent system used for synthesis and, crucially, for crystallization, can lead to the formation of different crystal structures, a phenomenon known as polymorphism or pseudopolymorphism (solvatomorphism). nih.govresearchgate.netdntb.gov.ua The solvent molecules can direct the self-assembly of the complex units through hydrogen bonding or other weak intermolecular interactions, resulting in different packing arrangements and even different nuclearities (e.g., mononuclear vs. dinuclear structures). researchgate.nettandfonline.com For example, the synthesis of a mixed-ligand Cu(II) complex yielded a dinuclear polymorph from DMSO, while a mononuclear form was obtained from acetic acid. researchgate.net The rate of crystallization, which is heavily influenced by the solvent and temperature, also plays a critical role. Slow evaporation of a solvent or slow cooling of a saturated solution generally yields larger, higher-quality crystals suitable for single-crystal X-ray diffraction.

The isolation of this compound often involves precipitation from the reaction mixture, followed by washing and drying. The washing solvent must be carefully chosen to remove any unreacted starting materials and soluble impurities without dissolving a significant amount of the product. A solvent in which the complex is sparingly soluble, such as cold ethanol or diethyl ether, is often a suitable choice.

The following interactive table summarizes the potential effects of different solvent systems on the synthesis of this compound, based on established principles for related copper(II) carboxylate complexes.

Solvent SystemTypeExpected Effect on Complex FormationPotential Impact on Isolation and Product
Ethanol/MethanolPolar ProticGood solvent for both copper salts and salicylic acid derivatives. May coordinate to Cu(II) and participate in hydrogen bonding.Facilitates precipitation upon cooling. May yield solvated crystals (e.g., with water if present). Washing with cold solvent minimizes yield loss.
WaterPolar ProticExcellent solvent for many copper salts but poor for the bulky, nonpolar diiodosalicylic acid ligand. Strongly coordinating, likely to form aqua-complexes. researchgate.net"Green" solvent choice. researchgate.net The complex is likely to be insoluble, leading to high recovery but potentially in an amorphous or microcrystalline state.
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solubilizing power for a wide range of reactants. researchgate.net Strongly coordinating, can compete with the primary ligand and influence the final structure. mdpi.comHigh boiling points make them difficult to remove. Often yield high-quality crystals upon slow diffusion with a non-solvent. Can be incorporated into the crystal lattice. researchgate.net
AcetonitrilePolar AproticModerately coordinating. Good for dissolving reactants and often used for electrochemical studies.Can be incorporated into the crystal lattice. Its volatility makes it relatively easy to remove. rsc.org
Dichloromethane (DCM) / ChloroformNonpolar AproticPoor solvent for ionic copper salts but good for the organic ligand. Often used for recrystallization rather than primary reaction. bohrium.comCan produce non-solvated, pure crystals. Useful for washing the final product to remove organic impurities.
Ethanol/Water MixturePolar Protic MixtureAllows for fine-tuning of reactant solubility and product precipitation. Water can act as a coordinating ligand. acs.orgThe ratio can be adjusted to maximize yield and crystal quality. A common system for crystallizing coordination complexes.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, particularly for studying transition metal complexes. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy state on the potential energy surface. For Bis(3,5-diiodosalicylato)copper, DFT calculations would typically involve a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) for non-metal atoms and a larger basis set like LANL2DZ for the copper atom to account for relativistic effects. nanobioletters.commdpi.com

Table 1: Predicted Geometric Parameters for Optimized this compound(II) Geometry (Note: These are representative values based on DFT calculations of analogous copper(II) salicylate (B1505791) and carboxylate complexes. acs.orgmdpi.com)

ParameterPredicted ValueDescription
Cu-O (carboxylate) Bond Length1.92 - 1.98 ÅThe distance between the central copper ion and the oxygen atom of the deprotonated carboxyl group.
Cu-O (hydroxyl) Bond Length1.89 - 1.95 ÅThe distance between the central copper ion and the oxygen atom of the deprotonated hydroxyl group.
O-Cu-O Bite Angle85° - 92°The angle formed by the two coordinating oxygen atoms of a single salicylate ligand and the copper center.
Trans O-Cu-O Angle150° - 175°The angle between coordinating oxygen atoms from the two different salicylate ligands, indicating distortion from ideal square planar (180°) geometry.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties.

For Cu(II) complexes, the nature and localization of these orbitals are of particular interest. DFT calculations for analogous copper compounds often reveal that the HOMO is primarily localized on the organic ligands, specifically the π-systems of the aromatic rings and the oxygen p-orbitals. ufs.ac.zanih.gov Conversely, the LUMO is typically centered on the d-orbitals of the copper(II) ion. ufs.ac.zanih.gov This separation suggests that the lowest energy electronic transitions would be of a Ligand-to-Metal Charge Transfer (LMCT) character. The electron-withdrawing iodine substituents on the salicylate ligand would be expected to lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap compared to its non-halogenated analogue.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound(II) (Note: Values are hypothetical, based on typical DFT results for related Cu(II) complexes. researchgate.net)

OrbitalPredicted Energy (eV)Primary Character/Localization
HOMO-6.5 eVLocalized on the π-system and oxygen atoms of the 3,5-diiodosalicylate ligands.
LUMO-3.0 eVLocalized on the d-orbitals of the Cu(II) center.
HOMO-LUMO Gap (ΔE)3.5 eVEnergy difference indicative of the molecule's stability and the energy of the lowest electronic transition.

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Exchange

While DFT calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. tandfonline.com MD simulations track the movements of all atoms in a system over time by solving Newton's equations of motion, providing insights into dynamic processes like conformational changes, solvent interactions, and ligand exchange. sonar.chnih.gov

For this compound, an MD simulation would typically place the DFT-optimized structure into a simulation box filled with explicit solvent molecules (e.g., water or DMSO). The simulation would reveal the stability of the copper coordination sphere, the structure of the solvent shell around the complex, and the dynamics of any associated counter-ions. nanobioletters.com A key area of investigation would be ligand exchange dynamics, where a solvent molecule might transiently coordinate to the copper center or even displace one of the salicylate ligands, although the latter is less likely for a stable chelate complex. nih.gov Such simulations can help bridge the gap between the static picture from crystallography and the dynamic reality of the complex in solution. researchgate.net

Quantum Chemical Analysis of Bonding Nature and Interaction Energies

To delve deeper into the nature of the chemical bonds within this compound, advanced quantum chemical analyses can be applied to the DFT-calculated wavefunction. Methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the degree of covalent and ionic character in the Cu-O bonds.

In copper carboxylate systems, the metal-ligand bond is not purely ionic but possesses significant covalent character. researchgate.netrsc.org NBO analysis would likely show significant charge transfer from the oxygen lone pairs of the salicylate ligands to the vacant d-orbitals of the Cu(II) ion, confirming the formation of strong coordinate covalent bonds. Interaction energy calculations can further quantify the strength of the binding between the copper center and each diiodosalicylate ligand. These calculations decompose the total binding energy into constituent parts, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions, providing a detailed picture of the forces holding the complex together.

Computational Prediction of Spectroscopic and Electrochemical Signatures

Computational methods are highly effective at predicting spectroscopic and electrochemical properties, which can be directly compared with experimental measurements.

Spectroscopic Signatures: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the UV-Visible absorption spectrum of a molecule. ufs.ac.zamdpi.com By calculating the energies of electronic excitations from the ground state, TD-DFT can predict the absorption maxima (λmax) and their corresponding intensities (oscillator strengths). For a Cu(II) complex like this compound, the spectrum is expected to feature two main types of transitions:

d-d Transitions: Weak absorptions in the visible region (around 550-800 nm) corresponding to the excitation of an electron between the d-orbitals of the copper ion. These are formally forbidden by the Laporte rule but become weakly allowed in a non-centrosymmetric environment. ufs.ac.za

Charge Transfer (CT) Transitions: Intense absorptions, typically in the UV or near-UV region (around 340-450 nm), corresponding to the movement of an electron between the ligand and the metal (LMCT) or vice versa (MLCT). ufs.ac.za Given the FMO analysis, strong LMCT bands are anticipated. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound(II) via TD-DFT (Note: Representative values based on TD-DFT studies of analogous Cu(II) complexes. mdpi.commdpi.com)

Predicted λmax (nm)Oscillator Strength (f)Assignment (Major Contribution)
~650<0.01d-d transition
~380>0.1Ligand-to-Metal Charge Transfer (LMCT): Salicylate(π) → Cu(d)
~290>0.2Intraligand π → π* transition

Electrochemical Signatures: DFT can also be used to predict redox potentials. sonar.ch The reduction of the complex would involve the Cu(II) center being reduced to Cu(I). By calculating the free energy change for this reduction process, often using a thermodynamic cycle and a continuum solvation model, the standard reduction potential can be estimated. This theoretical value provides insight into the electrochemical stability of the complex. nih.gov

Mechanistic Exploration of Biological Interactions Excluding Clinical/safety Data

Fundamental Studies on Biomolecule Recognition and Binding

The interaction of Bis(3,5-diiodosalicylato)copper with essential biological macromolecules such as DNA and proteins is fundamental to understanding its potential mechanisms of action.

Mechanistic Investigations of DNA Binding and Intercalation

While direct studies on the DNA binding of this compound are limited, the behavior of analogous copper complexes provides a framework for its potential interactions. Copper(II) complexes containing planar aromatic ligands, such as salicylates, can interact with DNA through several modes, most notably intercalation between the base pairs of the DNA double helix. This type of interaction can lead to significant conformational changes in the DNA structure. nih.gov The binding affinity and mode are influenced by the nature of the ligands. For instance, the presence of substituents on the salicylate (B1505791) ring can affect the electronic and steric properties of the complex, thereby modulating its DNA binding characteristics. mdpi.com

Research on various copper(II) complexes has shown that they can bind to DNA with considerable affinity. rsc.orgresearchgate.net The binding constants, which are a measure of the strength of the interaction, can be determined using techniques like absorption titration. For example, some copper(II) complexes have exhibited DNA binding constants in the range of 104 to 106 M-1. researchgate.netnih.gov The interaction is not solely driven by the organic ligand; the copper ion itself can coordinate to the phosphate (B84403) backbone or the nitrogenous bases of DNA. nih.gov Furthermore, some copper complexes have been shown to induce DNA cleavage, particularly in the presence of a reducing agent, through the generation of reactive oxygen species. nih.govnih.gov This nuclease-like activity is a significant aspect of their biological action. nih.govmdpi.com

Exploration of Complex Interactions with Proteins (e.g., Albumin, Urease)

The transport and bioavailability of metal complexes in biological systems are often mediated by their interaction with serum proteins, with human serum albumin (HSA) being the most abundant. nih.gov Spectroscopic studies on the interaction between 3,5-diiodosalicylic acid, the ligand component of the title compound, and HSA have demonstrated a clear binding interaction. jascoinc.com Circular dichroism (CD) spectroscopy shows that while 3,5-diiodosalicylic acid is achiral, its interaction with the chiral HSA molecule induces a CD signal, confirming the formation of a complex. jascoinc.com

Further studies on the closely related complex, Bis(3,5-diisopropylsalicylato)copper(II), have indicated that in the presence of HSA, the copper complex and the ligand may bind to the protein at separate sites, with no observable direct coordination of the ligand to the copper ion when bound to HSA. nih.gov This suggests that HSA might play a role in the dissociation and transport of the components of the complex. The interaction of polyphenolic compounds, which share structural similarities with salicylates, with copper-loaded albumin has also been shown to involve redox reactions, where the polyphenol can reduce the copper(II) bound to certain sites on the protein. mdpi.com While specific studies on the interaction of this compound with the enzyme urease are not available, the general ability of copper ions to inhibit various enzymes through coordination with active site residues is a well-established principle.

Enzymatic Mimetic Activities and Catalytic Pathways

A significant feature of certain copper complexes is their ability to mimic the catalytic activity of natural metalloenzymes, particularly those involved in redox processes.

Superoxide (B77818) Dismutase (SOD) Mimetic Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that protect cells from the damaging effects of the superoxide radical (O₂⁻), a reactive oxygen species (ROS). cassara.com.ar These enzymes, which typically contain copper and zinc or manganese, catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. cassara.com.arpjoes.com

Several copper(II) salicylate complexes have been shown to possess potent superoxide dismutase mimetic activity. rsc.orgnih.gov Notably, Bis(3,5-diisopropylsalicylato)copper(II) has been identified as a powerful SOD mimetic, and this activity is thought to be a key contributor to its observed radioprotective effects. nih.govnih.gov The mechanism of this mimetic activity involves the copper center cycling between its Cu(II) and Cu(I) oxidation states to facilitate the disproportionation of the superoxide radical. nih.gov Given the structural analogy, it is highly probable that this compound also exhibits SOD-mimetic properties. The electron-withdrawing nature of the iodine substituents on the salicylate ring could potentially modulate the redox potential of the copper center, which in turn would influence the catalytic efficiency of the SOD-mimetic cycle.

Table 1: SOD Activity of Selected Copper Complexes

Complex SOD-like Activity (IC50, µM) Reference
[Cu(salH)₂(H₂O)] 0.42 nih.gov
[Cu(dipsH)₂(H₂O)] 0.08 nih.gov
[Cu(sal)(phen)] 0.28 nih.gov
[Cu(dips)(phen)]·H₂O 0.11 nih.gov

Lower IC50 values indicate higher SOD mimetic activity. Data for this compound is not available in the cited literature.

Mechanistic Studies of Other Enzyme Mimicry (e.g., Catechol Oxidase Activity)

Catechol oxidases are type-3 copper enzymes that catalyze the oxidation of catechols to their corresponding o-quinones. wikipedia.orgpsu.edu This enzymatic activity has been mimicked by a variety of synthetic dicopper(II) complexes. nih.govmocedes.org The mechanism of these model systems often involves the initial binding of the catechol substrate to the dicopper core. psu.edunih.gov The dicopper(II) centers are subsequently reduced to copper(I) as the catechol is oxidized to quinone. mocedes.org The catalytic cycle is completed by the reoxidation of the copper(I) centers back to copper(II) by molecular oxygen. nih.gov

The distance between the two copper ions and the coordination geometry are critical factors that determine the catecholase activity of these synthetic mimics. mocedes.org While specific studies on the catechol oxidase mimetic activity of this compound are not prevalent in the literature, its potential to form dimeric structures makes it a candidate for such catalytic activity. The electronic effects of the iodo-substituents would be expected to play a role in the kinetics of the catalytic cycle.

Elucidation of Biological Action Mechanisms at the Cellular and Molecular Level

The biological effects of copper complexes at the cellular level are often linked to their ability to modulate intracellular copper concentrations and generate reactive oxygen species. mdpi.com Copper is an essential trace element, but its excess can be toxic. The introduction of copper complexes into a cellular environment can perturb copper homeostasis.

Studies on copper(II) complexes with halogen-substituted ligands have shown that their biological activity can be influenced by the nature and position of the halogen substituent. mdpi.comresearchgate.net For instance, complexes with dihalogen-substituted ligands have been found to exhibit higher activity in some cases compared to their monohalogenated counterparts. mdpi.com The mechanism of action for some of these complexes involves the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death pathways like apoptosis and autophagy. mdpi.comresearchgate.net

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

Detailed studies specifically elucidating the cellular uptake and intracellular localization of this compound are not extensively documented in publicly available scientific literature. However, the transport of copper complexes into cells is generally understood to occur through various mechanisms, which may provide a framework for understanding the potential pathways for this specific compound.

Typically, the cellular entry of copper compounds can be mediated by transporters primarily responsible for copper homeostasis, such as copper transporter 1 (CTR1). The lipophilicity of the complex also plays a crucial role; more lipophilic molecules can often traverse the cell membrane more readily via passive diffusion. The dissociation of the copper ion from the ligand can also influence uptake, with the free copper ion potentially utilizing different transport systems.

Once inside the cell, the localization of copper complexes is vital to their mechanism of action. Depending on their chemical properties, they may accumulate in specific organelles such as the mitochondria, endoplasmic reticulum, or the nucleus. The precise intracellular destination of this compound remains a subject for future investigation.

Exploration of Pathways Leading to Growth Inhibition or Apoptosis Induction

The specific molecular pathways through which this compound may inhibit cell growth or induce apoptosis have not been definitively characterized. However, the known bioactivities of other copper complexes and salicylato derivatives offer potential insights into plausible mechanisms.

One of the most recognized mechanisms by which copper complexes exert cytotoxic effects is through the generation of reactive oxygen species (ROS). The redox cycling of copper(II) to copper(I) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions. This increase in oxidative stress can lead to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Furthermore, copper complexes can directly interact with and inhibit the function of key cellular proteins. Enzymes involved in critical cellular processes, such as the proteasome or DNA polymerases, are potential targets. Inhibition of these enzymes can disrupt cellular homeostasis and lead to the activation of apoptotic signaling cascades. The diiodosalicylato ligand itself may also contribute to the biological activity, potentially influencing the compound's ability to interact with specific cellular targets.

Mechanisms of Antibacterial and Antifungal Activity

While the broad-spectrum antimicrobial properties of copper have been known for centuries, the precise mechanisms of action for specific complexes like this compound against bacteria and fungi are not well-defined in the available literature. Nevertheless, general principles of copper's antimicrobial effects can be considered.

The primary mode of antibacterial and antifungal action for copper compounds is believed to involve the disruption of the microbial cell membrane. The interaction of the copper complex with the cell surface can alter membrane potential and integrity, leading to the leakage of essential intracellular components and eventual cell death.

Emerging Research Frontiers and Future Academic Directions

Design and Synthesis of Multifunctional Copper Complexes with Tunable Properties

A significant frontier in copper coordination chemistry is the rational design and synthesis of multifunctional complexes where properties can be finely tuned. mdpi.com This involves strategic modifications to the ligand framework or the coordination environment of the copper center to influence electronic, magnetic, optical, or catalytic behaviors. mdpi.commdpi.com The synthesis of such complexes often involves multi-step procedures, starting with the creation of a specific ligand, followed by its reaction with a copper salt under controlled conditions. mdpi.comacs.org

Research has demonstrated that properties like photocatalytic efficiency and adsorption capabilities can be engineered into copper complexes. For instance, the development of a microcrystalline Cu-complex from a Gabapentin Schiff base has been shown to be effective for the photocatalytic degradation of organic dyes under visible light. researchgate.net The tunability of copper complexes is also evident in their potential as nonlinear optical (NLO) materials. The choice of π-conjugated ligands and the stabilization of the Cu2+ ion can enhance electron delocalization, leading to significant NLO performance. rsc.orgrsc.org

Table 1: Examples of Synthesized Copper(II) Complexes and Their Tuned Properties

Complex/SystemLigand(s)Key Tuned Property/FunctionSynthesis Method HighlightReference(s)
[CuBr2(R-bian)]1,2-bis[(phenyl)imino]acenaphthene (BIAN) derivativesCatalytic oxidation of isopropylbenzeneRefluxing CuBr2 with BIAN ligand in acetonitrile mdpi.com
(sqONO)Cu(L) complexesTridentate iminosemiquinone and ancillary amine ligandsRedox activity, structural diversityOne-pot reaction of CuCl2·2H2O, 3,5-di-tert-butylcatechol, and amine base acs.org
{[Cu(dmp)2(H2O)]·(PA)2}2,9-dimethyl-1,10-phenanthroline (dmp), Picric acid (PA)Nonlinear optical (NLO) propertiesSlow evaporation researchgate.net
Cu-NTA and Cu-DNTA2-nitroterephthalic acidCrystal structure geometry (octahedral vs. square pyramidal)Reaction of ligand with CuSO4·5H2O at room temperature acs.org

Exploration of Supramolecular Assemblies and Coordination Polymers for Advanced Material Research

A pivotal direction in modern materials science is the self-assembly of molecular building blocks into larger, ordered structures. Copper complexes, including those with salicylate-based ligands, are excellent candidates for constructing supramolecular assemblies and coordination polymers. acs.organr.fr These extended networks are held together by non-covalent interactions such as hydrogen bonding, π–π stacking, and weak coordination bonds, which collectively dictate the final architecture and properties of the material. mdpi.com

The fabrication of these assemblies is crucial for developing functional materials, particularly those with applications in electronics and photonics. mdpi.com For example, coordination-driven supramolecular synthesis using pre-organized Cu(I) precursors is being explored to create novel luminescent materials. anr.fr The resulting polymetallic assemblies can exhibit enhanced solid-state luminescence, making them candidates for sensors and lighting applications. anr.fr In the context of Bis(3,5-diiodosalicylato)copper, the planar nature of the salicylate (B1505791) ring and the potential for halogen bonding involving the iodine substituents could be exploited to guide the formation of specific supramolecular structures.

Researchers have successfully synthesized and characterized various copper-based supramolecular systems. For instance, two new Cu(II) carboxylate complexes derived from nitroterephthalic acid were shown to form different coordination geometries (distorted octahedral and square pyramidal), and their crystal packing was governed by non-covalent interactions. acs.org Similarly, studies on trinuclear copper(II)-pyrazolato units have revealed how weak intermolecular interactions can be manifested in the magnetic properties and EPR spectra of the resulting supramolecular assemblies. mdpi.comresearchgate.net These findings underscore the principle that subtle changes in ligand design or reaction conditions can lead to vastly different supramolecular architectures with distinct material properties.

Development of Novel Ligand Architectures for Tailored Coordination Environments and Reactivity

The ligand is arguably the most critical component in controlling the properties of a metal complex. rsc.org The development of novel ligand architectures is a cornerstone of modern coordination chemistry, as the ligand's denticity, flexibility, and electronic nature directly influence the coordination number, geometry, and reactivity of the copper center. nih.govmdpi.com Metal-based complexes offer a rich platform for building diverse molecular structures with a wide spectrum of coordination numbers and geometries that are not achievable with purely organic molecules. nih.gov

A variety of sophisticated ligands are being employed to create unique copper complexes. For example, symmetrical dinucleating ligands have been used to synthesize di-, tri-, and tetranuclear copper(II) complexes, where the final nuclearity can be controlled by the addition of ancillary ligands and adjustment of pH. acs.org Tripodal ligands, such as those based on tris(pyrazolylmethyl)amine, are designed to create specific coordination pockets around the metal ion, leading to complexes with high thermodynamic stability and varied geometries like square-pyramidal or trigonal-bipyramidal. rsc.orgresearchgate.net

The 3,5-diiodosalicylate ligand in this compound is a bidentate chelator. Future research could involve incorporating this salicylate unit into more complex, multidentate ligand scaffolds. For example, integrating it into a larger tripodal or macrocyclic framework could create a more rigid and pre-organized coordination environment for the copper ion. This could lead to complexes with enhanced stability or novel catalytic activity. The use of redox-active ligands, which can participate directly in chemical transformations, represents another exciting frontier. acs.org Studies on copper complexes with redox-active ONO ligands have shown that the ligand itself can exist in different oxidation states, adding another layer of tunable reactivity to the metal complex. acs.org

Table 2: Influence of Ligand Architecture on Copper(II) Coordination

Ligand TypeExample Ligand(s)Resulting Cu(II) Complex Nuclearity/GeometryKey FeatureReference(s)
Symmetrical DinucleatingN,N′-bis[2-carboxybenzomethyl]-N,N′-bis[2-pyridylmethyl]-1,3-diaminopropan-2-ol (H3cpdp)Di-, Tri-, and TetranuclearNuclearity tuned by ancillary ligands (e.g., phthalate) and pH acs.org
Tripodal TetradentateN,N,N-tris(3,5-dimethylpyrazol-1-ylmethyl)amine (L)Cationic-anionic complex with square-pyramidal Cu(II)Creates a specific coordination pocket, influencing geometry rsc.org
Redox-Active TridentateBis(3,5-di-tert-butyl-2-hydroxyphenyl)amine (ONO)Mononuclear, five-coordinate Cu(II)Ligand can be oxidized, influencing the complex's electronic structure acs.org
Heptadentate/Pentadentate Schiff BaseDerived from condensation of diamines and salicylaldehyde (B1680747) derivativesDi- and TetranuclearAdditional hydroxyl groups allow for bridging between metal centers mdpi.com

Synergistic Integration of Advanced Experimental and Theoretical Methodologies for Comprehensive Understanding

To fully unlock the potential of new copper complexes, a deep understanding of their structure-property relationships is essential. A major trend in the field is the synergistic integration of advanced experimental techniques with high-level theoretical computations. anr.fr This combined approach provides a much more comprehensive picture than either method could alone. rsc.orgnih.gov

Experimentally, single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structure of a complex, including bond lengths and angles that define the coordination geometry. acs.orgias.ac.in Spectroscopic methods (UV-Vis, FT-IR, EPR) provide insights into the electronic structure and bonding within the molecule. mdpi.commdpi.com

These experimental data are increasingly complemented by theoretical studies, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). rsc.orgias.ac.in DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties, and analyze the nature of chemical bonds. acs.org For instance, theoretical calculations have been used to elucidate the structural, electronic, and nonlinear optical (NLO) properties of copper complexes, showing good agreement with experimental findings. rsc.orgresearchgate.net This synergy is powerful; for example, DFT can help assign complex absorption bands in a UV-Vis spectrum to specific electronic transitions (e.g., ligand-to-metal charge transfer). ias.ac.in In the study of magnetic properties, DFT calculations can support the interpretation of experimental data from magnetic susceptibility measurements, helping to determine the nature and strength of magnetic coupling between metal centers. mdpi.comresearchgate.net

For a compound like this compound, a combined experimental-theoretical study could elucidate how the iodo-substituents electronically influence the salicylate ligand and the copper center, predict its optical and magnetic properties, and guide the rational design of related complexes with enhanced functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(3,5-diiodosalicylato)copper, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting copper(II) salts with 3,5-diiodosalicylic acid under controlled pH and temperature. Purity optimization requires iterative recrystallization in polar aprotic solvents (e.g., DMF) and monitoring via elemental analysis (C/H/N/Cu/I ratios) and FT-IR spectroscopy to confirm ligand coordination . For reproducibility, maintain inert conditions (argon atmosphere) to prevent oxidation of the Cu(II) center.

Q. How is the crystal structure of this compound determined, and what key parameters define its geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond lengths (Cu–O/N), coordination geometry (e.g., distorted square pyramidal), and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Refinement software like SHELXL resolves thermal displacement parameters and occupancy ratios. For example, a related Cu(II) complex showed Jahn-Teller distortion with axial elongation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

  • Methodological Answer :

  • UV-Vis : Identify d-d transitions (e.g., λ ~600–800 nm for Cu(II) in octahedral fields).
  • EPR : Determine g-values (e.g., g∥ > g⊥ for axial symmetry) and hyperfine splitting from Cu(II) (I = 3/2).
  • XPS : Confirm oxidation state via Cu 2p₃/₂ binding energy (~935 eV for Cu(II)) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) complement experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, electronic spectra, and redox potentials. Molecular Dynamics (MD) simulates solvent effects on stability. For example, compare computed vs. experimental bond lengths (Δ < 0.05 Å) to validate models. Use Gaussian or ORCA software with B3LYP/LANL2DZ basis sets .

Q. What strategies resolve contradictions in reported stability constants for copper-salicylate complexes across studies?

  • Methodological Answer :

  • Systematic Review : Compare experimental conditions (pH, ionic strength, solvent).
  • Data Normalization : Use reference ligands (e.g., EDTA) to calibrate potentiometric titrations.
  • Theoretical Frameworks : Apply Hard-Soft Acid-Base (HSAB) theory to explain ligand affinity variations (iodo groups enhance softness) .

Q. How can the catalytic activity of this compound in oxidation reactions be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor substrate conversion via GC-MS or UV-Vis.
  • Control Experiments : Exclude radical pathways using scavengers (e.g., TEMPO).
  • Operando Spectroscopy : Track intermediate species via Raman or XAFS during catalysis .

Methodological Frameworks

  • PICO Framework : Use to structure catalytic studies:

    • Population : Reaction substrates
    • Intervention : this compound catalyst
    • Comparison : Alternative Cu(II) complexes
    • Outcome : Yield, turnover frequency .
  • FINER Criteria : Evaluate research feasibility:

    • Feasible : Access to synchrotron facilities for XAFS.
    • Novel : Exploring understudied iodo-ligand effects.
    • Ethical : Safe disposal of iodine-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.